molecular formula C6H10Cl2N2S B2866582 4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride CAS No. 1955554-59-2

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride

Cat. No. B2866582
CAS RN: 1955554-59-2
M. Wt: 213.12
InChI Key: LGKYQVLQNJHNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the thiazole family, which has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is not fully understood. However, it is believed to act by interfering with the metabolic processes of microorganisms and cancer cells. The compound has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been shown to have minimal toxicity in animal studies. It has been found to be well-tolerated at therapeutic doses, with no significant adverse effects. The compound has been shown to have low binding affinity to human plasma proteins, which suggests that it may have a low risk of drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride in lab experiments is its broad-spectrum activity against microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride. One area of interest is the development of new antimicrobial agents based on this compound. Another area of interest is the development of new anticancer agents that can selectively target cancer cells while sparing healthy cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for drug interactions.
Conclusion
In conclusion, 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride is a compound that has shown promising results in scientific research as a potential therapeutic agent. Its broad-spectrum activity against microorganisms and cancer cells makes it a promising candidate for the development of new antimicrobial and anticancer agents. Further research is needed to fully understand the mechanism of action of this compound and its potential for drug interactions.

Synthesis Methods

The synthesis of 4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride involves the reaction of N-ethyl-2-aminothiazole with formaldehyde and hydrochloric acid. The reaction yields the desired compound in high purity and yield. This synthesis method has been optimized for large-scale production of the compound, making it readily available for scientific research.

Scientific Research Applications

4-(Chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride has been extensively studied for its biological activities. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. The compound has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S.ClH/c1-2-8-6-9-5(3-7)4-10-6;/h4H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKYQVLQNJHNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N-ethyl-1,3-thiazol-2-amine hydrochloride

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